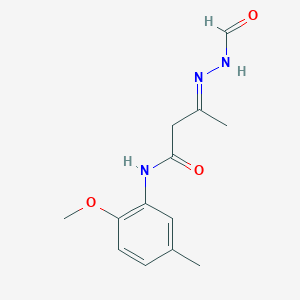![molecular formula C6H4N8O2 B11566214 [1,2,3]triazolo[4,5-f][1,2,3]benzotriazole-4,8(1H,5H)-dione dioxime](/img/structure/B11566214.png)
[1,2,3]triazolo[4,5-f][1,2,3]benzotriazole-4,8(1H,5H)-dione dioxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2,3]Triazolo[4,5-f][1,2,3]benzotriazole-4,8(1H,5H)-dione dioxime is a complex heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple nitrogen atoms and a fused ring system, making it a valuable subject for studies in organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,3]triazolo[4,5-f][1,2,3]benzotriazole-4,8(1H,5H)-dione dioxime typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the use of isoamyl nitrite in dimethylformamide (DMF) or sodium nitrite in aqueous acetic acid has been reported for similar triazole compounds . The reaction conditions often require the presence of a base such as N,N-diisopropylethylamine (DIPEA) to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[1,2,3]Triazolo[4,5-f][1,2,3]benzotriazole-4,8(1H,5H)-dione dioxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like DMF or acetic acid.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
[1,2,3]Triazolo[4,5-f][1,2,3]benzotriazole-4,8(1H,5H)-dione dioxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mecanismo De Acción
The mechanism of action of [1,2,3]triazolo[4,5-f][1,2,3]benzotriazole-4,8(1H,5H)-dione dioxime involves its interaction with specific molecular targets and pathways. The compound’s multiple nitrogen atoms and fused ring system allow it to form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazoles: These compounds share a similar triazole ring structure and have diverse applications in drug discovery and materials science.
1,2,4-Triazoles: Another class of triazole compounds with slightly different nitrogen arrangements, known for their potent biological activities.
Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone: A related compound with a more complex fused ring system, used in medicinal chemistry.
Uniqueness
What sets [1,2,3]triazolo[4,5-f][1,2,3]benzotriazole-4,8(1H,5H)-dione dioxime apart is its unique combination of a triazole and benzotriazole ring system, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring high stability and specific interactions with biological targets.
Propiedades
Fórmula molecular |
C6H4N8O2 |
|---|---|
Peso molecular |
220.15 g/mol |
Nombre IUPAC |
N-(4-nitroso-5,6-dihydrotriazolo[4,5-f]benzotriazol-8-yl)hydroxylamine |
InChI |
InChI=1S/C6H4N8O2/c15-11-5-1-2(8-13-7-1)6(12-16)4-3(5)9-14-10-4/h7,12-13,16H |
Clave InChI |
DAERWIUGIKNSAV-UHFFFAOYSA-N |
SMILES canónico |
C12=C(C3=NN=NC3=C(C1=NNN2)NO)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(4-chlorophenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11566149.png)
![Ethyl 4-(4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11566152.png)
![(3Z)-3-{2-[(benzylamino)(oxo)acetyl]hydrazinylidene}-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B11566159.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide](/img/structure/B11566164.png)
![N-(2,5-dichlorophenyl)-4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11566167.png)
![N-(2-bromophenyl)-4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11566168.png)
![Ethyl 4-[4-(propan-2-yl)phenyl]-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11566170.png)

![6-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566175.png)
![N-(2-methylphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566176.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B11566177.png)
![N'-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11566180.png)
